Weak TAAR5 Agonism Differentiates Trimoxamine from Potent TAAR5 Modulators
In contrast to known TAAR5 agonists such as alpha-NETA, which exhibits an EC50 of 150 nM, Trimoxamine hydrochloride demonstrates a markedly weak agonist activity at the mouse TAAR5 receptor [1]. This was measured in a cell-based assay with an EC50 greater than 10,000 nM (>1.00E+4 nM) [2]. This quantitative difference of over 66-fold indicates that Trimoxamine is unlikely to produce significant biological effects through TAAR5 modulation.
| Evidence Dimension | Agonist potency at mouse TAAR5 receptor |
|---|---|
| Target Compound Data | EC50 > 10,000 nM |
| Comparator Or Baseline | Alpha-NETA (potent TAAR5 agonist): EC50 = 150 nM |
| Quantified Difference | EC50 of Trimoxamine is >66-fold higher (weaker agonist) |
| Conditions | Agonist activity measured as cAMP accumulation in HEK293 cells expressing mouse TAAR5 after 20 minutes by BRET assay. |
Why This Matters
This data allows researchers to select Trimoxamine when a chemical tool is needed that is functionally silent at TAAR5, thereby reducing an experimental confound present with other antihypertensive agents or research compounds.
- [1] BindingDB. Affinity Data for BDBM50227840 (CHEMBL2079013) for alpha-NETA at mouse TAAR5. Available from: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50227840 View Source
- [2] BindingDB. Affinity Data for BDBM50227351 (CHEMBL3628706) at Trace amine-associated receptor 5. University of Genoa; curated by ChEMBL. Available from: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50227351&tag=rep&fil=entry&entryid=50048923&submit=summary View Source
